![molecular formula C7H11N3 B2999287 1-(Cyclopropylmethyl)-1H-imidazol-2-amine CAS No. 1178625-93-8](/img/structure/B2999287.png)
1-(Cyclopropylmethyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Cyclopropylmethyl)-1H-imidazol-2-amine” is a nitrogen-containing heterocyclic compound . Heterocyclic compounds are widely used in various applications such as pharmaceuticals, organic materials, and natural products .
Synthesis Analysis
The synthesis of similar compounds, like bromomethyl cyclopropane, has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various methods like the bromination of ketones, which include the use of molecular bromine and copper (II) bromide .Scientific Research Applications
Corrosion Inhibition
1-(Cyclopropylmethyl)-1H-imidazol-2-amine and similar compounds, such as 1-(2-ethylamino)-2-methylimidazoline, have been studied for their effectiveness as corrosion inhibitors. Research demonstrates that these compounds can significantly inhibit corrosion in acid media, making them valuable for industrial applications like protecting carbon steel. The inhibition efficiency is attributed to the active sites on the nitrogen atoms and the geometry of the heterocyclic ring, which facilitates coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of Antiulcer Agents
Compounds structurally related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, like imidazo[1,2-a]pyridines, have been synthesized as potential antiulcer agents. These compounds, particularly those substituted at the 3-position, exhibit cytoprotective properties, potentially offering new treatments for ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Eco-friendly Synthesis Methods
Research into eco-friendly synthesis methods has included the development of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles, which are structurally similar to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. These methods emphasize environmentally friendly processes, utilizing less harmful substances and catalysts for the synthesis of these compounds (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).
CO2 Capture
Research on imidazole derivatives, closely related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, has revealed their potential in CO2 capture. A study demonstrated that a task-specific ionic liquid, derived from imidazole, can effectively sequester CO2. This property indicates potential applications in environmental technologies, particularly in carbon capture and storage systems (Bates, Mayton, Ntai, & Davis, 2002).
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMZKSYTRGRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-1H-imidazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.